molecular formula C11H12O2 B019015 (Z)-Ethyl cinnamate CAS No. 4610-69-9

(Z)-Ethyl cinnamate

Cat. No.: B019015
CAS No.: 4610-69-9
M. Wt: 176.21 g/mol
InChI Key: KBEBGUQPQBELIU-HJWRWDBZSA-N
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Description

(Z)-Ethyl cinnamate (ethyl (2Z)-3-phenylacrylate) is a stereoisomer of ethyl cinnamate, characterized by a cis-configuration at the double bond. It is naturally occurring in plants such as Kaempferia galanga (kencur), Artemisia judaica, and olives . In kencur rhizomes, it constitutes 1.47%–10.01% of volatile compounds, ranking third in abundance after ethyl p-methoxycinnamate (EPMC) and pentadecane . Its molecular formula is C₁₁H₁₂O₂ (molecular weight: 176.215), with distinct odor characteristics (floral/fruity) contributing to aroma profiles in foods and beverages .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: (Z)-Ethyl cinnamate can be synthesized through the esterification of cinnamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.

    Visible-Light-Driven Isomerization: Another method involves the isomerization of (E)-ethyl cinnamate to this compound using visible light in the presence of a photoredox catalyst like iridium complex.

Industrial Production Methods: Industrial production of this compound often involves the esterification process due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-Ethyl cinnamate can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.

    Reduction: Reduction of this compound can lead to the formation of ethyl 3-phenylpropanoate.

    Substitution: It can undergo substitution reactions, particularly at the phenyl ring, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Products like cinnamic acid derivatives.

    Reduction: Ethyl 3-phenylpropanoate.

    Substitution: Various substituted cinnamate derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-Osteoporotic Properties

Recent studies have highlighted the potential of (Z)-ethyl cinnamate as an antioxidant, which may be beneficial in managing conditions like osteoporosis. A preliminary in silico study demonstrated that this compound can interact with key proteins involved in oxidative stress, such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx). The binding energies observed were -0.75 kcal/mol for SOD and -1.61 kcal/mol for GPx, suggesting a significant interaction that could lead to enhanced antioxidant activity .

Fluorescent Properties for Imaging Applications

This compound has also been explored for its photoluminescent properties, making it suitable for fluorescence imaging. A study conducted using microwave irradiation synthesis revealed that several derivatives of ethyl cinnamate exhibit fluorescence, with some compounds showing blue emissions suitable for cellular bioimaging applications. The cytotoxicity assays indicated that these compounds were non-toxic at concentrations up to 20 μg/mL, allowing for potential use in biological imaging without adverse effects on cell viability .

Agricultural Applications

Acaricidal Activity

Research has indicated that derivatives of ethyl cinnamate possess acaricidal properties, making them promising candidates for developing new agricultural pesticides. These compounds have shown effectiveness against various pests, which is crucial in managing agricultural threats while potentially reducing reliance on synthetic chemicals .

Tissue-Clearing Techniques

Imaging of Biological Samples

This compound is utilized in advanced tissue-clearing methods that preserve fluorescence and antigenicity during imaging. This application is particularly relevant in histological studies where maintaining the integrity of biological samples is essential for accurate analysis. Studies have shown that ethyl cinnamate-based clearing methods are compatible with immunofluorescent labeling, enhancing the visualization of complex biological structures .

Thermodynamic Properties

Calorimetric Studies

Understanding the thermodynamic properties of this compound is vital for its application in various fields. Calorimetric studies have provided insights into its enthalpy of formation and combustion, which are critical for predicting its behavior under different conditions. For instance, the standard molar enthalpy of combustion was determined to be -33110.5 J/g, providing a baseline for evaluating its energy profile in chemical reactions .

Table 1: Binding Energies of this compound with Key Proteins

ProteinBinding Energy (kcal/mol)
SOD-0.75
GPx-1.61

Table 2: Photoluminescent Properties of Ethyl Cinnamate Derivatives

CompoundEmission Range (nm)Quantum Yield (%)Cytotoxicity (20 μg/mL)
3a369-44217.8Non-toxic
3b504Not specifiedNon-toxic

Comparison with Similar Compounds

Structural Isomers: (Z)- vs. (E)-Ethyl Cinnamate

  • Thermodynamic Stability : The (E)-isomer (trans-configuration) is more thermodynamically stable due to reduced steric hindrance. For unsubstituted ethyl cinnamate, the E/Z isomer ratio is 9.3:1, favoring the E-isomer .
  • Photochemical Reactivity: Under UV irradiation, (E)-ethyl cinnamate undergoes isomerization to the Z-isomer, which is less stable and prone to back-reaction or dimerization. Substituents (e.g., methyl groups) on the benzene ring stabilize the Z-isomer by increasing steric constraints and triplet energy, as seen in derivatives like ethyl-3-(pyridine-3-yl)prop-2-enoate .
  • Biological Activity : Both isomers act as PPARγ agonists, but (Z)-ethyl cinnamate has a binding affinity closer to cinnamic acid than to cinnamaldehyde, suggesting differences in pharmacological effects .

Substituted Derivatives

Compound Substituent(s) Key Properties Source/Abundance
Ethyl p-methoxycinnamate (EPMC) Methoxy group at para position - Dominant compound in kencur (61.46%–79.8%)
- Higher antifungal/anti-inflammatory activity vs. This compound
- Used in molecularly imprinted polymers for selective extraction
Kaempferia galanga rhizomes
4-Methoxy ethyl cinnamate Methoxy group at para position - Exhibits superior antimicrobial activity (MIC: 12.5–25 µg/mL) compared to non-substituted derivatives Saccharomonospora oceani (mangrove-derived actinobacterium)
Fluorinated/Chlorinated Derivatives Halogen substituents (e.g., F, Cl) - Enhanced antifungal activity against plant pathogens (e.g., Botrytis cinerea) due to electron-withdrawing effects Synthetic (laboratory-derived)
Methyl/Butyl Cinnamate Alkyl chain variations - Longer alkyl chains (e.g., n-hexyl cinnamate) increase lipophilicity and antifungal potency Found in propolis and synthetic formulations

Biological Activity

(Z)-Ethyl cinnamate is a chemical compound known for its diverse biological activities, including antimicrobial, antifungal, and potential therapeutic effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C11H12O2
  • Molecular Weight : 176.21 g/mol
  • CAS Registry Number : 4610-69-9
  • IUPAC Name : Ethyl (Z)-3-phenylprop-2-enoate

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have evaluated its effectiveness against various microbial strains, revealing promising results.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus537.81 µM
Pseudomonas aeruginosa1075.63 µM
Candida albicans0.5 mM
Escherichia coli0.5 mM

In a study by Khosravi et al. (2023), this compound was tested against several strains, showing inhibition at concentrations comparable to or better than standard antibiotics . The compound's structure-activity relationship indicates that modifications in the alkyl group can enhance its bioactivity .

Antifungal Activity

The antifungal properties of this compound have also been documented. It has shown effectiveness against plant pathogenic fungi.

Table 2: Antifungal Activity of this compound

Fungal StrainAverage EC50 Value (µg/mL)
Fusarium graminearum17.4
Valsa mali18.5

Research indicates that this compound and its derivatives can inhibit mycelial growth significantly, making them potential candidates for developing new antifungal agents . The structure-activity relationship suggests that the presence of specific substituents on the phenyl ring enhances antifungal efficacy .

Toxicological Effects

While this compound has beneficial biological activities, it also exhibits toxic effects on aquatic organisms. A study involving Chlorella vulgaris demonstrated that exposure to ethyl cinnamate led to significant inhibition of photosynthesis and cellular physiology.

Table 3: Toxic Effects on Chlorella vulgaris

Concentration (mg/L)Effect on PhotosynthesisEC50 Value (mg/L)
1Minor effect2.07
2Significant inhibition1.89
4Complete inhibitionN/A

The study found that at higher concentrations, ethyl cinnamate caused a complete halt in photosynthetic activity, indicating its potential environmental impact .

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits vital metabolic processes.
  • Antifungal Mechanism : The compound interferes with fungal cell wall synthesis and function.
  • Toxicological Mechanism : Ethyl cinnamate affects chlorophyll fluorescence and esterase activity in algae, indicating disruption in cellular integrity and function .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (Z)-ethyl cinnamate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of cinnamic acid with ethanol. Enzymatic catalysis using Lipozyme TLIM in solvent-free systems achieves higher yields (86%) compared to Novozym 435 (2%), highlighting the importance of enzyme selection and solvent systems . Alternative methods include the Wittig reaction, which forms the (Z)-isomer through stereoselective alkene synthesis, requiring precise control of reagents like (carbethoxymethylene)triphenylphosphorane and benzaldehyde . Yield discrepancies across studies (e.g., 2% vs. 86%) suggest further optimization of temperature (e.g., 40°C), agitation (170 rpm), and catalyst loading is critical .

Q. How can researchers verify the purity and stereochemical configuration of this compound?

Purity analysis involves:

  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1630 cm⁻¹ (C=C) confirm functional groups. Deviations from reference spectra indicate impurities .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Retention times and fragmentation patterns distinguish (Z)- and (E)-isomers. For example, this compound shows distinct molecular ion peaks at m/z 176 .
  • Nuclear Magnetic Resonance (NMR) : Characteristic ¹H-NMR signals (e.g., δ 6.3–6.5 ppm for cis-alkene protons) resolve stereoisomers .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices like plant extracts?

Gas chromatography with ion-trap mass spectrometry (GC-ITMS) enables trace-level detection in plant oils, with detection limits <1 μg/mL. Hydrodistillation followed by GC-MS identifies this compound in Kaempferia galanga rhizomes, where it constitutes ~6.4% of the essential oil . Solid-phase microextraction (SPME) coupled with GC-MS improves sensitivity for volatile compounds in environmental samples .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as viral oncoproteins or ion channels?

Molecular docking studies reveal that this compound binds to the E6 protein of human papillomavirus (HPV), disrupting its interaction with host p53 and E6-AP. This inhibits p53 degradation, potentially restoring apoptosis in cervical cancer cells . In vascular studies, this compound inhibits high K⁺-induced contractions in smooth muscle (IC₅₀ = 0.30 mM) by blocking voltage-gated Ca²⁺ channels, suggesting vasorelaxant applications .

Q. What mechanisms underlie the phytotoxic and antifungal effects of this compound?

Exposure to 2–4 mg/L this compound reduces Chlorella vulgaris biomass by impairing photosynthesis: Fv/Fm (photosynthetic efficiency) drops to zero, and reactive oxygen species (ROS) overproduction induces lipid peroxidation, damaging chloroplast membranes . In nematodes, LC₅₀ values of 91.78 μg/mL correlate with disrupted mitochondrial function, making it a candidate natural nematicide .

Q. How do stereochemical differences between (Z)- and (E)-ethyl cinnamate influence their biological activity?

The (Z)-isomer exhibits stronger nematicidal activity against Heterodera avenae than the (E)-form, likely due to enhanced membrane permeability from its bent geometry . In Artemisia species, this compound constitutes 6.4% of leaf volatiles versus 0.5% in soil, suggesting isomer-specific roles in allelopathy and ecological interactions .

Q. What experimental strategies resolve contradictions in synthesis yields reported across studies?

Discrepancies in enzymatic esterification yields (e.g., 2% vs. 86%) arise from substrate ratios, solvent polarity, and enzyme stability. Systematic optimization via response surface methodology (RSM) can identify critical parameters (e.g., molar ratio of ethanol to cinnamic acid, water activity) to improve reproducibility .

Q. Methodological Considerations

Q. How should researchers design experiments to isolate this compound from natural sources?

  • Extraction : Use hydrodistillation or supercritical CO₂ extraction to obtain essential oils .
  • Separation : Employ silica gel chromatography with hexane:ethyl acetate gradients to fractionate isomers.
  • Validation : Cross-reference GC-MS retention times with NIST library data and synthesize authentic standards for confirmation .

Q. What are common pitfalls in purity assessment, and how can they be mitigated?

  • Contamination during liquid-liquid extraction : Accidental mixing of ether and aqueous layers may co-extract impurities. Use separatory funnels with careful phase separation .
  • Incomplete drying : Residual solvents in IR samples distort spectra. Ensure complete evaporation under vacuum .

Properties

IUPAC Name

ethyl (Z)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEBGUQPQBELIU-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4192-77-2
Record name Ethyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

12 °C
Record name Ethyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), EtOH (15 mL) and toluene (10 mL) is taken in a round bottom flask and catalytic amount of AMBERLYST® 15 (0.1 g) is added to it. The mixture is refluxed for 6 hrs under Dean Stark apparatus. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with EtOH (10 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Ethyl cinnamate (from formula I where X1═H, X2═H, X3═H, X4═H, X5═H, R═C2H5) is isolated in 94% yield. 1H-NMR (CDCl3, 300 MHz) δ7.72 (1H, d, J=16.19 Hz), 7.43 (5H, m), 6.47 (1H, d, J=16.19 Hz), 4.28 (2H, q, J=7.09 Hz), 1.34 (3H, t, J=7.09 Hz); 13C-NMR (CDCl3, 75.4 MHz) δ166.9, 144.5, 130.1, 128.8, 128.5, 127.9, 118.2, 60.4, 14.2.
Quantity
7.5 mmol
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reactant
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11.3 mmol
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15 mL
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10 mL
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solvent
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Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3.51 g (0.025 mol) of benzoyl chloride, 3.125 g (0.03125 mol) of ethyl acrylate, 5.79 g (0.03125 mol) of tri-n-butylamine, 50 ml of toluene and 0.0561 g (0.00025 mol) of palladium acetate are introduced into a 100 ml glass flask and heated to 100° C., with stirring. A slight evolution of gas is observed. After the mixture has been stirred for 4 hours, it is cooled and the contents of the flask are extracted by shaking twice with 25 ml of 2 N hydrochloric acid at a time. The toluene phase is dried with magnesium sulfate and distilled. After the toluene has been distilled off, 2.9 g (0.0165 mol) of ethyl cinnamate are obtained, corresponding to a yield of 66% of theory; boiling point=135°-138° C./17×102Pa; nD20 =1.5592.
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
3.125 g
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
0.0561 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
66%

Synthesis routes and methods IV

Procedure details

Ethyl cinnamate is prepared by the procedures described above, using different bases and the following reactants: 2.24 mg (10-5 mols) of palladium acetate, 5.77 ml (50 millimols) of benzoyl chloride, 5.42 ml (50 millimols) of ethyl acrylate and 50 millimols of N-benzyldiethylamine or N-(3-chlorobenzyl)-dimethylamine, in 100 ml of p-xylene. The reaction mixture is stirred for 4 hours at 130° C. Ethyl cinnamate is obtained in a yield of 67% of theory if N-benzyldiethylamine is used, and a yield of 56% of theory if N-(3-chlorobenzyl)-dimethylamine is used.
Quantity
5.77 mL
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reactant
Reaction Step One
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5.42 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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100 mL
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solvent
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Quantity
2.24 mg
Type
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Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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